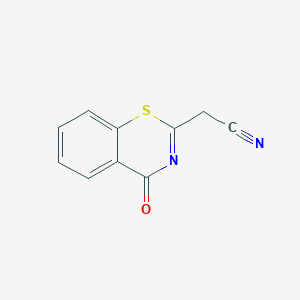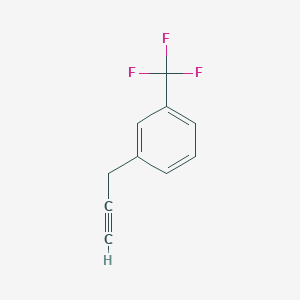
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
説明
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, also known as 1,1-difluoro-2-propyne, is an organic compound that has a wide range of applications in organic chemistry. It is a colorless and volatile liquid that has a sweet smell and a boiling point of 31°C. 1,1-difluoro-2-propyne is a highly reactive compound and can form a variety of derivatives. It is used in the synthesis of a number of organic compounds, including pharmaceuticals, polymers, and dyes.
科学的研究の応用
Molecular Structure and Crystal Formation
- The compound 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, closely related to 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, demonstrates significant inclination between its prop-2-yn-1-yl group and the benzene ring, impacting its molecular structure and crystal formation. This compound forms inversion dimers and sheets in crystal, contributing to our understanding of how similar compounds may behave in solid-state forms (Tamilarasu & Balasubramanian, 2016).
Anion Transport Efficiency
- A study on 1,3-Bis(benzimidazol-2-yl)benzene derivatives, which are structurally analogous to 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, revealed that substituents like trifluoromethyl can significantly enhance anion transport activity. This highlights the potential of trifluoromethyl-substituted compounds in facilitating anion exchange processes, which could be relevant for similar structures (Peng et al., 2016).
Electrochemical Behavior and Chemiluminescence
- Research on compounds like 1,3,5-Tri(anthracen-10-yl)-benzene-centered Starburst Oligofluorenes, which share structural similarities with 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, shows varied electrochemical behaviors based on their structural components. These studies are crucial for understanding how different substituents affect the electrochemical properties and chemiluminescence of related compounds (Qi et al., 2016).
Catalytic Oxidation in Synthesis
- In the study of Pt- and Au-catalyzed oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes, researchers found that substituents similar to trifluoromethyl enhance the efficiency of cyclization, highlighting the importance of such groups in catalytic processes involving related structures (Taduri et al., 2007).
Synthesis and Characterization of New Compounds
- The synthesis and characterization of new heterocyclic systems involving compounds like 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene provide insights into the chemical behavior and potential applications of similar structures, such as 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene in various fields, including pharmaceuticals and materials science (Taia et al., 2020).
特性
IUPAC Name |
1-prop-2-ynyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h1,3,5-7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAARVZWFWSEJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)

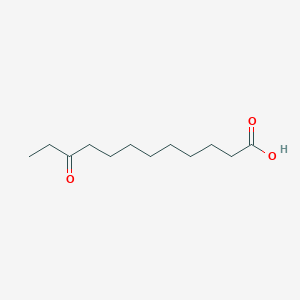
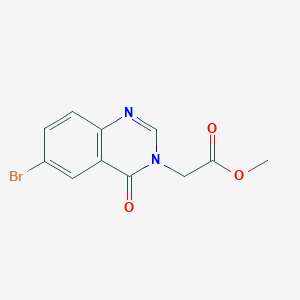
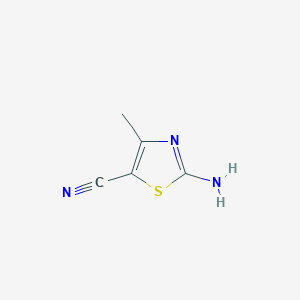
![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
